Tantalum pentachloride

Catalog No.
S585567
CAS No.
7721-01-9
M.F
Cl5Ta
M. Wt
358.2 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Tantalum pentachloride

CAS Number

7721-01-9

Product Name

Tantalum pentachloride

IUPAC Name

pentachlorotantalum

Molecular Formula

Cl5Ta

Molecular Weight

358.2 g/mol

InChI

InChI=1S/5ClH.Ta/h5*1H;/q;;;;;+5/p-5

InChI Key

OEIMLTQPLAGXMX-UHFFFAOYSA-I

SMILES

Cl[Ta](Cl)(Cl)(Cl)Cl

Synonyms

TaCl5 cpd, tantalum pentachloride

Canonical SMILES

Cl[Ta](Cl)(Cl)(Cl)Cl

Precursor for Tantalum Compounds and Materials

  • Synthesis of new tantalum compounds: Tantalum pentachloride serves as a starting material for the synthesis of various tantalum compounds with diverse properties. These compounds find applications in catalysis, electronics, and material science [].
  • Preparation of tantalum thin films and coatings: Tantalum pentachloride can be used in chemical vapor deposition (CVD) and atomic layer deposition (ALD) techniques to create thin films and coatings of tantalum and its oxides. These films have applications in electronic devices, capacitors, and protective coatings [, ].

Catalyst and Lewis Acid

  • Organic synthesis: Tantalum pentachloride exhibits Lewis acid behavior, making it a valuable catalyst for various organic reactions. These reactions include Friedel-Crafts alkylation and acylation, olefin metathesis, and isomerization [].
  • Polycyclotrimerization of alkynes: Tantalum pentachloride can act as a catalyst for the polycyclotrimerization of alkynes, which involves the formation of six-membered cyclic compounds from three alkyne molecules [].

Research on Chemical Reactions and Material Properties

  • Investigation of reaction mechanisms: Tantalum pentachloride is used in studies to understand reaction mechanisms by acting as a model system for Lewis acid catalysis [].
  • Study of material properties: Researchers utilize tantalum pentachloride to study the properties of various materials, including their reactivity, thermal stability, and electrical conductivity [].

Tantalum pentachloride, with the chemical formula TaCl₅, is a white crystalline solid that serves as an important precursor in various chemical processes. It has a molecular weight of 358.21 g/mol and is known for its high reactivity and ability to form complexes with organic and inorganic compounds. Tantalum pentachloride is sensitive to air and moisture, making it necessary to handle it under inert conditions. It is recognized for its electrophilic nature, allowing it to act as a catalyst in several reactions, including Friedel-Crafts type reactions .

Tantalum pentachloride is a corrosive and irritant compound. It can cause severe skin burns, eye damage, and respiratory problems upon contact or inhalation [].

  • Toxicity: Data on the specific toxicity of tantalum pentachloride is limited. However, it is classified as a harmful substance based on its corrosive properties [].
  • Flammability: Not flammable but can react violently with water, releasing flammable hydrogen gas [].
, notably:

  • Hydrolysis: When exposed to water, tantalum pentachloride hydrolyzes to form tantalum hydroxide and hydrochloric acid. This reaction can be represented as:
    TaCl5+H2OTa OH 5+5HCl\text{TaCl}_5+\text{H}_2\text{O}\rightarrow \text{Ta OH }_5+5\text{HCl}
  • Formation of Tantalum Oxychloride: Tantalum pentachloride can react with water or alcohols to form tantalum oxychloride, which is useful in various applications .
  • Synthesis of Tantalum Carbide: It can also be used in the synthesis of tantalum carbide through carbothermal reduction methods, where it reacts with carbon sources under high temperatures .

Tantalum pentachloride can be synthesized through several methods:

  • Direct Chlorination: Metallic tantalum is reacted with chlorine gas at elevated temperatures:
    Ta+5Cl2TaCl5\text{Ta}+5\text{Cl}_2\rightarrow \text{TaCl}_5
  • Reaction of Tantalum Pentoxide: Tantalum pentoxide can be reacted with thionyl chloride to yield tantalum pentachloride:
    Ta2O5+10SOCl22TaCl5+5SO2+5HCl\text{Ta}_2\text{O}_5+10\text{SOCl}_2\rightarrow 2\text{TaCl}_5+5\text{SO}_2+5\text{HCl}
  • Solvent-Based Methods: Solutions of tantalum pentachloride in organic solvents like n-butanol can be hydrolyzed to produce water-soluble tantalum compounds .

Tantalum pentachloride has several applications across various fields:

  • Catalysis: It is used as a catalyst in organic synthesis, particularly in Friedel-Crafts reactions.
  • Thin Film Deposition: It serves as a precursor for the deposition of tantalum-based thin films via chemical vapor deposition and atomic layer deposition techniques.
  • Material Synthesis: Tantalum pentachloride is employed in the synthesis of tantalum carbide and other tantalum-containing materials .

Interaction studies involving tantalum pentachloride primarily focus on its reactivity with various solvents and reagents. Its electrophilic nature allows it to engage in complexation reactions with ligands, which can alter its reactivity profile and lead to the formation of new materials or catalysts.

Tantalum pentachloride shares similarities with several other tantalum halides and metal chlorides. Below are some comparable compounds:

CompoundFormulaUnique Characteristics
Tantalum trichlorideTaCl₃Less reactive than tantalum pentachloride; used in organic synthesis.
Tantalum(V) oxideTa₂O₅A stable oxide used extensively in ceramics and electronics.
Niobium pentachlorideNbCl₅Similar structure; used in analogous applications but less common than tantalum compounds.

Tantalum pentachloride stands out due to its higher oxidation state compared to its counterparts, resulting in distinct reactivity patterns and applications in advanced materials science and catalysis .

Direct Chlorination of Tantalum Metal

Direct chlorination represents the most straightforward approach for synthesizing tantalum pentachloride from metallic tantalum [1]. The process involves the reaction of powdered metallic tantalum with chlorine gas at elevated temperatures, typically ranging from 170 to 250 degrees Celsius [1] [2]. This method follows the fundamental chemical equation: 2 Ta + 5 Cl₂ → 2 TaCl₅ [1] [3].

The preparation requires high-purity tantalum metal as the starting material, with the purity of the metallic precursor significantly impacting the final product quality [2]. The tantalum metal is typically processed into a powdered form to maximize surface area and enhance reaction efficiency [2]. The chlorination reaction proceeds optimally when excess chlorine gas is supplied to ensure complete conversion of the tantalum metal [2].

Temperature control during the direct chlorination process is critical for achieving optimal yields and product purity [9]. Higher temperatures within the specified range increase the reaction rate but may affect product purity if not carefully controlled [9]. The reaction time typically ranges from 1 to 3 hours, depending on batch size and specific reaction conditions [2].

An alternative approach within direct chlorination involves the use of hydrogen chloride instead of chlorine gas [1]. This variation requires higher reaction temperatures, typically around 400 degrees Celsius, and follows the reaction: 2 Ta + 10 HCl → 2 TaCl₅ + 5 H₂ [1]. While this method offers similar results, it requires more stringent temperature control due to the elevated operating conditions.

ParameterValueNotes
Temperature Range170-250°CHigher temperatures increase reaction rate but may affect product purity
Reaction Time1-3 hoursDepends on batch size and reaction conditions
Chlorine Gas Flow RateControlled flow (varies by scale)Excess chlorine is typically used to ensure complete reaction
Tantalum Metal FormPowdered metalFiner powder increases surface area and reaction efficiency
Yield90-99%Yield depends on reaction conditions and metal purity
Purity99.5-99.99%Purity depends on starting material and process conditions

Indirect Synthesis via Tantalum Pentoxide (Ta₂O₅)

The indirect synthesis route utilizes tantalum pentoxide as the starting material, offering an alternative pathway when metallic tantalum is not readily available or when specific reaction conditions are preferred [1] [3]. The most common indirect method involves the reaction between tantalum pentoxide and thionyl chloride at temperatures around 240 degrees Celsius [1] [3].

The chemical reaction for this process follows: Ta₂O₅ + 5 SOCl₂ → 2 TaCl₅ + 5 SO₂ [1] [3]. This reaction requires careful temperature control, typically maintained at 240 to 250 degrees Celsius, to ensure optimal conversion rates while preventing decomposition of the reactants [2]. The reaction time generally extends from 2 to 4 hours, with longer durations potentially required for complete conversion depending on the particle size of the tantalum pentoxide and reaction scale [2].

The use of excess thionyl chloride, typically in a 5:1 molar ratio relative to tantalum pentoxide, ensures complete conversion of the oxide precursor [2]. The tantalum pentoxide should be in fine powder form to maximize reaction efficiency by increasing the available surface area for the chlorination reaction [2].

While this indirect method offers certain advantages in terms of precursor availability, it typically yields lower conversion rates compared to direct chlorination methods [2]. The yields for indirect synthesis generally range from 85 to 95 percent, which is moderately lower than those achieved through direct chlorination of metallic tantalum [2]. Additionally, the final product may contain trace amounts of oxychloride impurities that require additional purification steps [2].

ParameterValueNotes
Temperature240-250°CTemperature control is critical for optimal reaction
Reaction Time2-4 hoursLonger times may be needed for complete conversion
Thionyl Chloride RatioExcess (typically 5:1 molar ratio)Excess SOCl₂ ensures complete conversion
Tantalum Pentoxide FormFine powderSmaller particle size increases reaction efficiency
Yield85-95%Lower than direct chlorination method
Purity98-99.5%May contain oxychloride impurities

Industrial-Scale Production Techniques

Industrial production of tantalum pentachloride employs various methodologies designed to maximize throughput while maintaining product quality and economic viability [13]. The selection of specific industrial techniques depends on factors including production scale, available infrastructure, and desired product specifications [13].

Batch chlorination systems represent the most common industrial approach for small to medium-scale production [13]. These systems offer advantages in terms of setup simplicity and ability to achieve high product purity through careful process control [13]. However, batch systems are limited by throughput capacity and require more labor-intensive operation compared to continuous processes [13].

Continuous chlorination processes have been developed for medium to large-scale production facilities [13]. These systems provide higher throughput and improved cost-effectiveness over batch processes, though they require more complex equipment and higher initial capital investment [13]. The continuous approach allows for steady-state operation and more consistent product quality when properly controlled [13].

Fluidized bed chlorination represents an advanced industrial technique particularly suited for large-scale production [13]. This method offers excellent heat transfer characteristics and produces more uniform products due to the enhanced mixing achieved in the fluidized bed reactor [13]. However, fluidized bed systems require sophisticated control systems to maintain optimal operating conditions [13].

The electronically mediated reaction process represents a specialized industrial technique that has been explored for semi-continuous production [14]. This method utilizes the calciothermic reduction of tantalum chloride in a molten calcium chloride bath, achieving tantalum powder yields of 87 to 95 percent depending on operational parameters [14]. The process allows for semi-continuous operation without direct physical contact between feed materials and reductants [14].

Recent developments in plasma-enhanced processes offer potential advantages for specialized applications requiring high-purity products [13]. These methods operate at lower temperatures while achieving high product purity, though they typically involve higher energy consumption and equipment costs [13].

Production MethodScaleAdvantagesDisadvantagesTypical Yield
Batch ChlorinationSmall to mediumSimple setup, high purityLimited throughput, labor intensive90-95%
Continuous ChlorinationMedium to largeHigh throughput, cost-effectiveComplex equipment, higher initial cost85-95%
Fluidized Bed ChlorinationLargeExcellent heat transfer, uniform productComplex control systems required90-98%
EMR ProcessMediumSemi-continuous, high puritySpecialized equipment needed87-95%
Plasma-Enhanced ProcessSmall to mediumLow temperature, high purityHigh energy consumption, expensive85-92%

Purification and Sublimation Processes

Purification of tantalum pentachloride is essential for achieving the high purity levels required for most applications, particularly in semiconductor and catalytic processes [1] [4]. The purification methodology selection depends on the nature of impurities present and the desired final purity specification [4].

Sublimation represents the primary purification technique for tantalum pentachloride [1] [3]. The compound can be sublimed without decomposition in a chlorine atmosphere, allowing for effective separation from non-volatile impurities [3] [11]. The sublimation process typically operates at temperatures between 200 and 250 degrees Celsius under reduced pressure or vacuum conditions [11]. This method achieves purity levels of 99.9 to 99.99 percent by removing volatile impurities that have different sublimation characteristics [11].

Advanced purification techniques involve the use of alkali metal halides or alkaline earth metal halides for removing specific metallic impurities [4]. This process involves passing gaseous tantalum pentachloride together with hydrogen over heated alkali metal halides at temperatures between 250 and 550 degrees Celsius [4]. The method is particularly effective for removing chlorides and oxychlorides of other metals while leaving tantalum pentachloride unreduced [4]. Sodium chloride and potassium chloride are commonly employed as the purifying agents, with the process achieving purities exceeding 99.97 percent [4].

Fractional distillation provides another purification approach, particularly effective for removing impurities with different boiling points [11]. This method operates at controlled pressures and temperatures ranging from 220 to 240 degrees Celsius, achieving purities of 99.5 to 99.9 percent [11]. The technique is especially useful for removing lower boiling point compounds that may be present as synthesis byproducts [11].

Recrystallization techniques, while less commonly employed, can be utilized for removing soluble impurities [11]. This approach operates at atmospheric pressure with temperatures between 180 and 220 degrees Celsius, typically achieving purities in the range of 99 to 99.5 percent [11].

Hydrogen reduction methods are employed specifically for removing oxychloride impurities that may form during synthesis or handling [11]. The process operates under hydrogen atmosphere at temperatures ranging from 400 to 550 degrees Celsius, achieving purities of 99.5 to 99.9 percent while effectively converting oxychlorides to more easily removable compounds [11].

Industrial purification often employs multiple sequential purification steps to achieve the highest purity levels [4]. The specific combination of techniques depends on the starting material purity and the intended application requirements [4]. For semiconductor applications, multiple sublimation cycles may be employed, with each cycle further improving the purity by removing trace impurities [4].

MethodTemperature RangePressurePurity AchievedImpurities Removed
Sublimation200-250°CReduced pressure/vacuum99.9-99.99%Volatile impurities
Fractional Distillation220-240°CControlled pressure99.5-99.9%Lower boiling point compounds
Recrystallization180-220°CAtmospheric99-99.5%Soluble impurities
Hydrogen Reduction400-550°CHydrogen atmosphere99.5-99.9%Oxychlorides
Alkali Metal Halide Treatment250-550°CHydrogen atmosphere99.97-99.99%Metal chlorides, oxychlorides

Other CAS

7721-01-9

Wikipedia

Tantalum(V) chloride

General Manufacturing Information

Tantalum chloride (TaCl5): ACTIVE

Dates

Modify: 2023-08-15

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